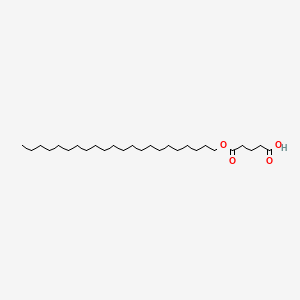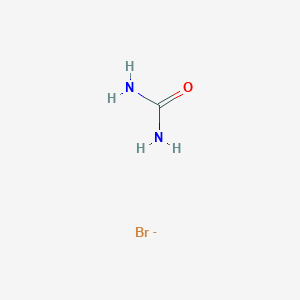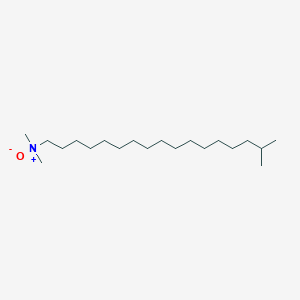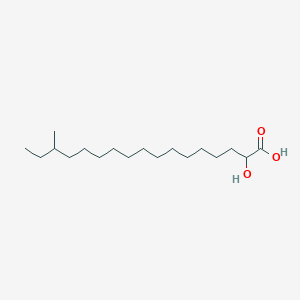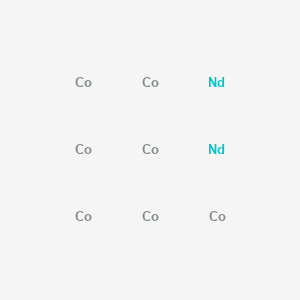
(Z)-3,7-Dimethyloct-2-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,7-Dimethyloct-2-enyl acetate is an organic compound belonging to the class of esters. It is characterized by its distinct structure, which includes a double bond in the (Z)-configuration, two methyl groups, and an acetate functional group. This compound is known for its pleasant aroma and is often found in various natural sources, including essential oils and plant volatiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethyloct-2-enyl acetate typically involves the esterification of (Z)-3,7-Dimethyloct-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity and quality of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of high-throughput reactors.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3,7-Dimethyloct-2-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of (Z)-3,7-Dimethyloct-2-enal or (Z)-3,7-Dimethyloct-2-enoic acid.
Reduction: Formation of (Z)-3,7-Dimethyloct-2-en-1-ol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3,7-Dimethyloct-2-enyl acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in plant-insect interactions. It is known to act as a semiochemical, influencing the behavior of insects and other organisms.
Medicine
While not directly used as a drug, this compound is investigated for its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry
In the industrial sector, this compound is utilized in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and food products.
Mecanismo De Acción
The mechanism of action of (Z)-3,7-Dimethyloct-2-enyl acetate involves its interaction with olfactory receptors in insects and mammals. The compound binds to specific receptors, triggering a cascade of biochemical events that result in behavioral or physiological responses. In plants, it may act as a signaling molecule, mediating defense responses against herbivores.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-Hexenyl acetate: Another green leaf volatile with similar structural features but differing in chain length and functional groups.
(E,Z)-7,9-Dodecadien-1-yl acetate: A pheromone component with a similar ester functional group but different double bond configuration and chain length.
Uniqueness
(Z)-3,7-Dimethyloct-2-enyl acetate is unique due to its specific structural configuration and the presence of two methyl groups, which contribute to its distinct aroma and reactivity
Propiedades
Número CAS |
70795-76-5 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
[(Z)-3,7-dimethyloct-2-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h8,10H,5-7,9H2,1-4H3/b11-8- |
Clave InChI |
LZLOAANJNAQPIH-FLIBITNWSA-N |
SMILES isomérico |
CC(C)CCC/C(=C\COC(=O)C)/C |
SMILES canónico |
CC(C)CCCC(=CCOC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



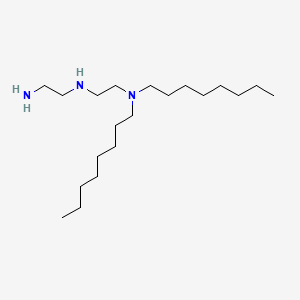

![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
